N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-1H-indole-7-carboxamide
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Overview
Description
N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-1H-indole-7-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a unique combination of a pyrrolidine ring, a sulfonyl group, and an indole moiety, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-1H-indole-7-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions, often using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Indole Moiety: The indole ring is typically constructed through Fischer indole synthesis or other indole-forming reactions.
Coupling Reactions: The final step involves coupling the indole moiety with the pyrrolidine derivative, often using amide bond formation techniques such as peptide coupling reagents (e.g., EDCI, HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to indole-2,3-diones, while substitution reactions can yield halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-1H-indole-7-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a pharmacological agent. Indole derivatives are known for their activity against various biological targets, including enzymes, receptors, and ion channels. This compound may exhibit similar activities, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Indole derivatives have shown promise in treating conditions such as cancer, inflammation, and neurological disorders. This compound could potentially be developed into a therapeutic agent for such diseases.
Industry
Industrially, this compound can be used in the development of new materials, agrochemicals, and other products. Its unique chemical properties make it suitable for various applications, including as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-1H-indole-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-1H-indole-3-carboxamide
- N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-1H-indole-5-carboxamide
- N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-1H-indole-6-carboxamide
Uniqueness
N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-1H-indole-7-carboxamide is unique due to its specific substitution pattern on the indole ring and the presence of the methylsulfonyl group. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-1H-indole-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-22(20,21)18-9-3-5-12(18)10-17-15(19)13-6-2-4-11-7-8-16-14(11)13/h2,4,6-8,12,16H,3,5,9-10H2,1H3,(H,17,19)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNDADVUOMVFOW-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1CNC(=O)C2=CC=CC3=C2NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CCC[C@@H]1CNC(=O)C2=CC=CC3=C2NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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